molecular formula C21H32N2O5Si2 B15349353 5-[2,3-Bis(trimethylsiloxy)-2-propenyl]-1,3-dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[2,3-Bis(trimethylsiloxy)-2-propenyl]-1,3-dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15349353
M. Wt: 448.7 g/mol
InChI Key: MAUZZKOFSLEFGS-UHFFFAOYSA-N
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Description

5-[2,3-Bis(trimethylsiloxy)-2-propenyl]-1,3-dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H32N2O5Si2 and its molecular weight is 448.7 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis. The synthesis begins with the formation of a pyrimidine core, followed by the introduction of the phenyl group at the 5-position. The addition of the 2-propenyl group, which is protected by trimethylsiloxy groups, is carried out under carefully controlled conditions to ensure the desired structure.

  • Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring consistency and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is crucial for efficient production.

Chemical Reactions Analysis

  • Types of Reactions: 5-[2,3-Bis(trimethylsiloxy)-2-propenyl]-1,3-dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: For oxidation reactions, reagents like potassium permanganate or chromium trioxide are used. Reduction reactions often involve agents like lithium aluminum hydride or sodium borohydride. Substitution reactions may require conditions like acidic or basic catalysts, depending on the desired transformation.

  • Major Products Formed: The major products of these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxyl or carboxyl derivatives, while reduction can produce simplified alkyl structures.

Scientific Research Applications

  • In Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

  • In Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.

  • In Medicine: Research into its potential as a pharmaceutical agent is ongoing, with studies focusing on its effects on specific molecular targets.

  • In Industry: It may be used in the development of specialized materials, coatings, and other industrial applications that benefit from its chemical properties.

5. Mechanism of Action: The mechanism by which 5-[2,3-Bis(trimethylsiloxy)-2-propenyl]-1,3-dimethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biological molecules that play a role in cellular processes. The pathways involved are being studied to understand its full range of actions and potential therapeutic applications.

Comparison with Similar Compounds

  • Comparison: When compared to similar pyrimidine derivatives, this compound stands out due to its unique side chains and protective groups, which confer distinct chemical properties and reactivity.

  • Similar Compounds: Similar compounds include other pyrimidine derivatives like 5-phenyl-1,3-dimethylpyrimidine-2,4,6-trione, which shares the core structure but lacks the additional functional groups, affecting its reactivity and applications.

So there's a snapshot of our star compound. Dive deep and revel in the chemical intricacies!

Properties

Molecular Formula

C21H32N2O5Si2

Molecular Weight

448.7 g/mol

IUPAC Name

5-[2,3-bis(trimethylsilyloxy)prop-2-enyl]-1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H32N2O5Si2/c1-22-18(24)21(16-12-10-9-11-13-16,19(25)23(2)20(22)26)14-17(28-30(6,7)8)15-27-29(3,4)5/h9-13,15H,14H2,1-8H3

InChI Key

MAUZZKOFSLEFGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC(=CO[Si](C)(C)C)O[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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